(Rac)-Upacicalcet

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

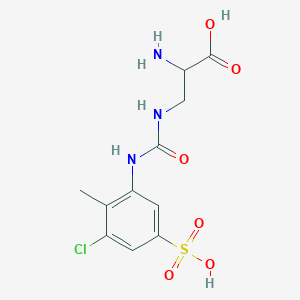

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN3O6S |

|---|---|

Molecular Weight |

351.76 g/mol |

IUPAC Name |

2-amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid |

InChI |

InChI=1S/C11H14ClN3O6S/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21) |

InChI Key |

LHEYGVSDVBEYQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Upacicalcet: A Deep Dive into its Mechanism of Action in Secondary Hyperparathyroidism (SHPT)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(Rac)-Upacicalcet, a novel calcimimetic agent, offers a promising therapeutic approach for the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the core mechanism of action of Upacicalcet, detailing its molecular interactions, downstream signaling pathways, and its pharmacological effects in preclinical and clinical settings. Through a synthesis of published experimental data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of Upacicalcet's properties and its potential in treating SHPT.

Introduction to Secondary Hyperparathyroidism and the Role of the Calcium-Sensing Receptor

Secondary hyperparathyroidism is a frequent and serious complication of chronic kidney disease, characterized by elevated levels of parathyroid hormone (PTH)[1]. The parathyroid glands, through the secretion of PTH, are central regulators of calcium and phosphorus homeostasis. In CKD, impaired phosphate excretion and reduced production of active vitamin D lead to hypocalcemia and hyperphosphatemia, which in turn stimulate the parathyroid glands to overproduce PTH[2]. Chronically elevated PTH levels result in significant bone disease, cardiovascular complications, and increased mortality[1].

The calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR) located on the surface of parathyroid cells, is the primary regulator of PTH secretion[1][3]. When extracellular calcium levels are high, calcium ions bind to the CaSR, activating it and leading to the inhibition of PTH secretion. In SHPT, the parathyroid glands become less sensitive to calcium, requiring higher concentrations to suppress PTH release.

Calcimimetics are a class of drugs that act as allosteric modulators of the CaSR, increasing its sensitivity to extracellular calcium. This leads to a reduction in PTH secretion at lower calcium concentrations, thereby addressing the hallmark of SHPT.

This compound: A Novel Positive Allosteric Modulator of the CaSR

Upacicalcet (also known as SK-1403) is a novel, non-peptide, small-molecule calcimimetic agent. A key distinguishing feature of Upacicalcet is its unique binding site on the CaSR. Unlike first-generation calcimimetics, Upacicalcet targets the amino acid binding site of the receptor. This distinct mechanism of action may contribute to a different efficacy and safety profile, potentially benefiting patients who do not respond optimally to conventional therapies.

Molecular Interaction with the Calcium-Sensing Receptor

Studies utilizing HEK-293T cells expressing human CaSR have demonstrated that Upacicalcet acts as a positive allosteric modulator. Competition binding assays have shown that Upacicalcet competes with L-tryptophan, indicating that it interacts with the amino acid binding site within the receptor's structure. In silico docking simulations have further supported this binding mode, identifying interactions with several key residues within this pocket. This allosteric modulation by Upacicalcet enhances the receptor's sensitivity to extracellular calcium, leading to a more potent inhibition of PTH secretion.

Signaling Pathways and Cellular Mechanisms

The activation of the CaSR by Upacicalcet initiates a cascade of intracellular signaling events that ultimately suppress PTH synthesis and release.

Gq-Protein Coupling and Downstream Signaling

The CaSR is primarily coupled to the Gq class of G-proteins. Upon activation by an agonist, such as calcium, potentiated by Upacicalcet, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This rise in intracellular calcium is a key signal for the inhibition of PTH secretion. The measurement of inositol-1 monophosphate (IP-1), a stable metabolite of IP3, is a common method to quantify the activation of the Gq pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent Upacicalcet in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Upacicalcet and the Calcium-Sensing Receptor: A Technical Overview of Binding and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding characteristics of (Rac)-Upacicalcet to the Calcium-Sensing Receptor (CaSR). Upacicalcet is a novel positive allosteric modulator of the CaSR, developed for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][2] This document synthesizes available data on its binding affinity and kinetics, details relevant experimental methodologies, and illustrates key pathways and workflows.

Core Binding Characteristics

This compound, a calcimimetic, enhances the sensitivity of the CaSR to extracellular calcium.[3][4] This allosteric modulation occurs at the amino acid binding site of the receptor, where it competes with L-tryptophan.[5] This mechanism of action effectively reduces the secretion of parathyroid hormone (PTH), addressing the primary driver of SHPT.

Quantitative Binding and Potency Data

While specific binding affinity constants (Kᵢ, Kₐ) and kinetic parameters (kₒₙ, kₒff) for this compound are not widely reported in publicly available literature, the functional potency has been characterized. The following table summarizes the available quantitative data.

| Parameter | Value | Species | Assay Type | Notes |

| EC₅₀ | 10.8 nM | Human | CaSR Agonist Activity | This value represents the concentration for 50% of the maximal effect in a functional assay, not a direct measure of binding affinity. |

| Kᵢ | Not Reported | - | - | - |

| Kₐ | Not Reported | - | - | - |

| kₒₙ | Not Reported | - | - | - |

| kₒff | Not Reported | - | - | - |

Experimental Protocols

The characterization of this compound's interaction with the CaSR involves both binding and functional assays, typically conducted in vitro using cell lines engineered to express the receptor.

CaSR Radioligand Binding Assay (Hypothetical Protocol)

Binding affinity and kinetics are often determined using radioligand binding assays. A competitive binding assay using a tritiated form of Upacicalcet ([³H]-Upacicalcet) is a likely method.

Objective: To determine the binding affinity (Kᵢ) of this compound by measuring its ability to displace a radiolabeled ligand from the CaSR.

Materials:

-

Cell Membranes: Membranes prepared from HEK-293T cells stably expressing the human CaSR.

-

Radioligand: [³H]-Upacicalcet.

-

Test Compound: this compound (non-radiolabeled).

-

Assay Buffer: Tris-HCl buffer containing physiological concentrations of ions.

-

Scintillation Cocktail and Counter.

Methodology:

-

Incubation: CaSR-expressing cell membranes are incubated with a fixed concentration of [³H]-Upacicalcet and varying concentrations of non-radiolabeled this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

CaSR Functional Assay: Inositol Monophosphate (IP-1) Accumulation

The functional consequence of Upacicalcet binding to the CaSR is assessed by measuring the accumulation of intracellular second messengers, such as inositol monophosphate (IP-1), a downstream product of Gq protein activation.

Objective: To determine the potency (EC₅₀) of this compound in activating the CaSR signaling cascade.

Materials:

-

Cell Line: HEK-293T cells stably expressing the human CaSR.

-

Test Compound: this compound.

-

Assay Buffer: Krebs-Ringer-HEPES buffer or similar.

-

IP-1 Assay Kit: Commercially available kits (e.g., HTRF).

Methodology:

-

Cell Culture: HEK-293T-CaSR cells are cultured to an appropriate density in microplates.

-

Stimulation: The cells are stimulated with varying concentrations of this compound in the presence of a fixed concentration of extracellular calcium.

-

Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP-1 is measured according to the manufacturer's protocol of the assay kit.

-

Data Analysis: The IP-1 signal is plotted against the log concentration of this compound to generate a dose-response curve, from which the EC₅₀ value is determined.

Visualizations

CaSR Signaling Pathway

The following diagram illustrates the signaling pathway of the Calcium-Sensing Receptor upon activation by calcium and a positive allosteric modulator like Upacicalcet.

Caption: CaSR signaling cascade initiated by calcium and a Positive Allosteric Modulator (PAM).

Experimental Workflow for Competitive Binding Assay

The diagram below outlines the key steps in a typical competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: (Rac)-Upacicalcet Synthesis and Chemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Upacicalcet is the racemic form of Upacicalcet, a novel small-molecule calcimimetic agent. Upacicalcet acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) and is utilized in the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][2][3] By activating the CaSR on parathyroid cells, it mimics the effect of calcium, leading to a reduction in the synthesis and secretion of parathyroid hormone (PTH).[4] This guide provides an in-depth overview of the synthesis and chemical characterization of this compound, intended for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of the active pharmaceutical ingredient, Upacicalcet, has been described. It is presumed that a similar pathway, without the introduction of chiral-specific elements, would yield the racemic mixture, this compound. The general synthetic route starts from aniline.[5]

Synthetic Pathway

The synthesis involves a multi-step process, which can be summarized as follows:

-

Urea Formation: Aniline is first treated with phenyl chloroformate. The resulting intermediate is then reacted with a suitable amine (24.2 in the referenced literature) in the presence of a base to form a urea derivative (24.3).

-

Deprotection: The protecting groups (Boc and tert-butyl ester) on the urea derivative are removed using methanesulfonic acid, which leads to the formation of a hydrated mesylate salt (24.4).

-

Salt Formation: The sulfonic acid derivative is then treated with sodium hydroxide. A subsequent careful pH adjustment with isopropanol affords the final compound as a hydrated sodium salt.

It is important to note that specific, detailed experimental protocols for the synthesis of this compound, including reaction conditions, solvents, and purification methods, are not extensively available in the public domain. The described pathway is for the synthesis of Upacicalcet, and adaptation for the racemic synthesis would likely involve the use of racemic starting materials.

Experimental Workflow for Synthesis

Caption: A conceptual workflow for the synthesis of this compound.

Chemical Characterization

The chemical characterization of Upacicalcet in clinical and preclinical studies has primarily focused on its quantification in biological matrices. Detailed spectroscopic and purity data for the isolated racemic compound are not widely published.

Analytical Methodologies

The principal analytical technique used for the determination of Upacicalcet and its metabolites in plasma and urine is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) . This method offers high sensitivity and specificity, which is crucial for pharmacokinetic studies.

Experimental Protocol: Quantification of Upacicalcet in Plasma by LC-MS/MS (General Protocol)

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation to remove precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatographic Separation: A reverse-phase C18 column is commonly used for separation with a gradient elution using a mixture of an aqueous mobile phase (e.g., ammonium formate buffer) and an organic mobile phase (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Upacicalcet and an internal standard.

Quantitative Data

The following tables summarize the available quantitative data related to the characterization and pharmacokinetic properties of Upacicalcet.

Table 1: Physicochemical and Analytical Data for this compound

| Parameter | Value | Reference |

| Purity | 95.0% | |

| EC50 (CaSR agonist) | 10.8 nM |

Table 2: Pharmacokinetic Parameters of Upacicalcet in Healthy Adults (Single Intravenous Dose)

| Dose | Cmax (ng/mL) | t1/2 (h) |

| 0.01 mg | 1.08 | 1.05 - 2.06 |

| 2.5 mg | 280 | 1.05 - 2.06 |

Data adapted from a Phase I study in healthy adult Japanese participants.

Table 3: Pharmacodynamic Effects of Upacicalcet in Healthy Adults (Single Intravenous Dose)

| Dose | Lowest Serum iPTH (pg/mL) | Time to Lowest iPTH | Lowest Serum cCa (mg/dL) | Time to Lowest cCa |

| Placebo | 36.6 | 2 h | 8.85 | 12 h |

| 0.01 mg | 18.2 | 10 min | 8.80 | 12 h |

| 0.1 mg | 10.8 | 30 min | 8.72 | 6 and 8 h |

| 1.0 mg | 8.2 | 1 h | 8.50 | 8 h |

| 2.5 mg | 9.3 | 1 h | 8.32 | 12 h |

Data adapted from a Phase I study in healthy adult Japanese participants.

Signaling Pathway of Upacicalcet

Upacicalcet functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor. Its mechanism of action involves binding to the CaSR on parathyroid cells, which enhances the receptor's sensitivity to extracellular calcium. This activation of the CaSR initiates a downstream signaling cascade that ultimately inhibits the synthesis and secretion of parathyroid hormone (PTH).

CaSR Signaling Pathway Diagram

Caption: Signaling pathway of this compound via the Calcium-Sensing Receptor.

Conclusion

References

- 1. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Upacicalcet Sodium Hydrate? [synapse.patsnap.com]

- 5. Upacicalcet: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

(Rac)-Upacicalcet: A Technical Guide to a Novel Calcimimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upacicalcet is a novel, intravenously administered calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a positive allosteric modulator of the calcium-sensing receptor (CaSR), Upacicalcet effectively suppresses the secretion of parathyroid hormone (PTH).[1][3][4] Marketed as a racemic mixture, the specific pharmacological activities of its individual (R) and (S) enantiomers are not extensively detailed in publicly available literature. This guide provides a comprehensive overview of the known pharmacology of (Rac)-Upacicalcet, its mechanism of action, and general methodologies for the characterization of its enantiomers, addressing a critical information gap for researchers in the field.

Introduction

Secondary hyperparathyroidism is a common and serious complication of CKD, characterized by elevated PTH levels, which can lead to bone disease and cardiovascular complications. Calcimimetics are a class of drugs that modulate the CaSR on the parathyroid gland to decrease PTH secretion. Upacicalcet represents a significant advancement in this class, offering a distinct mechanism of action by targeting the amino acid binding site of the CaSR. This guide synthesizes the current understanding of this compound and provides a framework for the investigation of its chiral components.

Pharmacology of this compound

Mechanism of Action

This compound is a positive allosteric modulator of the CaSR, a G-protein coupled receptor. Unlike calcium, which is the endogenous ligand, Upacicalcet binds to a different site on the receptor, specifically the amino acid binding site. This binding enhances the sensitivity of the CaSR to extracellular calcium, leading to a downstream signaling cascade that inhibits the synthesis and secretion of PTH.

Pharmacodynamics

Clinical and preclinical studies have demonstrated that intravenous administration of this compound leads to a rapid and dose-dependent decrease in serum PTH levels. This is accompanied by a reduction in serum calcium and phosphorus levels, addressing the key pathological features of SHPT.

Signaling Pathway

The activation of the CaSR by this compound initiates intracellular signaling through G-proteins, primarily Gq/11 and Gi. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately result in the inhibition of PTH secretion.

This compound Enantiomers: An Unresolved Question

While it is established that Upacicalcet is a chiral molecule administered as a racemate, there is a notable absence of public data on the specific activities of its (R) and (S) enantiomers. Typically, in chiral drugs, one enantiomer is responsible for the therapeutic effect (eutomer), while the other may be less active, inactive, or even contribute to adverse effects (distomer). The lack of this information for Upacicalcet presents a significant area for future research.

Experimental Protocols: A General Framework

Detailed experimental protocols for the synthesis and analysis of Upacicalcet enantiomers are not publicly available. However, based on standard practices in medicinal chemistry and pharmacology, the following general methodologies can be applied.

Enantioselective Synthesis and Chiral Separation

The synthesis of enantiomerically pure Upacicalcet would likely involve either an asymmetric synthesis strategy or the resolution of the racemic mixture.

-

Asymmetric Synthesis: This would involve using a chiral catalyst or a chiral auxiliary to introduce the desired stereochemistry during the synthetic route.

-

Chiral Resolution: This is a more common approach for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a standard and effective method.

General Chiral HPLC Protocol:

-

Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based, protein-based) to identify a column that provides enantiomeric separation.

-

Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase) to achieve baseline resolution of the enantiomers.

-

Detection: Use a UV detector at an appropriate wavelength to monitor the elution of the enantiomers.

-

Quantification: Develop a validated analytical method to determine the enantiomeric purity of the separated compounds.

In Vitro Activity Assays

To determine the specific activities of the (R) and (S) enantiomers, a series of in vitro assays targeting the CaSR should be performed.

Calcium-Sensing Receptor Activation Assay:

-

Cell Line: Utilize a stable cell line expressing the human CaSR, such as HEK293 cells.

-

Assay Principle: Measure the intracellular calcium mobilization or the accumulation of inositol monophosphate (IP-1) as a marker of CaSR activation.

-

Procedure:

-

Culture the CaSR-expressing cells in microplates.

-

Load the cells with a calcium-sensitive fluorescent dye (for calcium mobilization assays) or incubate with an appropriate buffer (for IP-1 assays).

-

Add varying concentrations of the individual (R) and (S) enantiomers.

-

Measure the fluorescence intensity or IP-1 levels using a plate reader.

-

-

Data Analysis: Plot the response against the compound concentration and determine the EC50 value for each enantiomer.

Data Presentation: Hypothetical Comparison

In the absence of published data, the following table illustrates how the quantitative data for the specific activities of the Upacicalcet enantiomers could be presented. This serves as a template for researchers investigating this topic.

| Parameter | (R)-Upacicalcet | (S)-Upacicalcet | This compound |

| CaSR Binding Affinity (Ki) | Data not available | Data not available | Data not available |

| CaSR Activation (EC50) | Data not available | Data not available | 10.8 nM |

| PTH Inhibition (IC50) | Data not available | Data not available | Data not available |

Conclusion

This compound is a promising therapeutic agent for the management of secondary hyperparathyroidism. Its unique mechanism of action as a positive allosteric modulator at the amino acid binding site of the CaSR distinguishes it from other calcimimetics. While the pharmacology of the racemic mixture is well-documented, a significant knowledge gap exists regarding the specific activities of its (R) and (S) enantiomers. The methodologies outlined in this guide provide a roadmap for researchers to elucidate the stereospecific pharmacology of Upacicalcet, which will be crucial for a complete understanding of its therapeutic potential and for the future development of potentially more potent and safer enantiopure drugs.

References

- 1. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Upacicalcet | C11H14ClN3O6S | CID 53374467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. [Pharmacological properties and clinical trial results of the novel calcium-sensing receptor agonist upacicalcet sodium hydrate (Upacita® intravenous injection for dialysis)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Upacicalcet: A Novel CaSR Agonist for Secondary Hyperparathyroidism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Upacicalcet is a novel, small-molecule, non-peptide calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] Developed for intravenous administration, it is approved for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[3][4] Upacicalcet enhances the sensitivity of the CaSR to extracellular calcium, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[5] This technical guide provides a comprehensive overview of the pharmacological profile of Upacicalcet, detailing its mechanism of action, in vitro and in vivo pharmacology, clinical efficacy, and safety, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

Upacicalcet is a positive allosteric modulator of the CaSR, a G protein-coupled receptor (GPCR) crucial for maintaining calcium homeostasis. Unlike first-generation calcimimetics, Upacicalcet has a distinct binding site, targeting the amino acid binding site within the CaSR's extracellular domain. This interaction increases the receptor's sensitivity to extracellular calcium ions. Consequently, at any given calcium concentration, Upacicalcet potentiates the activation of the CaSR, leading to the inhibition of PTH secretion from the parathyroid glands. Notably, Upacicalcet's agonistic activity is dependent on the presence of extracellular calcium; it does not activate the CaSR in the absence of physiological calcium levels, which may contribute to a lower risk of hypocalcemia compared to other calcimimetics.

CaSR Signaling Pathway

The activation of the CaSR by an agonist like Upacicalcet initiates downstream signaling cascades through the coupling of heterotrimeric G proteins, primarily Gq/11 and Gi/o. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gi/o pathway activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

Quantitative Pharmacology

In Vitro Pharmacology

Upacicalcet's activity as a CaSR agonist has been characterized in vitro using cell-based assays. While specific EC50 and binding affinity (Kd/Ki) values are not publicly available in the reviewed literature, the primary method for assessing its activity is the measurement of inositol-1-monophosphate (IP-1) accumulation in HEK-293T cells expressing the human CaSR.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | Not Reported | HEK-293T | Inositol-1-Monophosphate (IP-1) Accumulation | |

| Binding Affinity (Kd/Ki) | Not Reported | HEK-293T | Radioligand Binding (competition with L-tryptophan) |

In Vivo Pharmacology

Preclinical studies in rat models of both normal renal function and CKD-induced SHPT have demonstrated the dose-dependent effects of Upacicalcet on key biomarkers.

| Animal Model | Administration | Dose Range | Effect on Serum iPTH | Effect on Serum Ca²⁺ | Reference |

| Normal Rats | Intravenous | 0.03 - 3 mg/kg | Dose-dependent decrease | Dose-dependent decrease | |

| Double-Nephrectomized Rats | Intravenous | 0.3 - 30 mg/kg | Dose-dependent decrease | Dose-dependent decrease | |

| Adenine-Induced CKD Rats | Intravenous (repeated) | 0.2 - 1 mg/kg | Significant decrease | No significant change |

Pharmacokinetics

Pharmacokinetic studies have been conducted in both healthy volunteers and hemodialysis patients.

| Population | Administration | Half-life (t1/2) | Excretion | Key Findings | Reference |

| Healthy Japanese Adults | Intravenous (single dose) | ~1-2 hours | Primarily renal | Rapid disappearance from plasma. | |

| Hemodialysis Patients | Intravenous (single & multiple doses) | Maintained until next dialysis | ~80% removed by single dialysis | No accumulation with repeated dosing. |

Experimental Protocols

In Vitro Assay for CaSR Activation: Inositol-1-Monophosphate (IP-1) Accumulation

This assay quantifies the activation of the Gq/11 pathway downstream of the CaSR.

-

Cell Culture: Human Embryonic Kidney (HEK-293T) cells stably or transiently expressing the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

Assay Procedure:

-

The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IP-1 upon PLC activation.

-

Cells are incubated with varying concentrations of Upacicalcet in the presence of a fixed concentration of extracellular calcium.

-

The reaction is stopped, and the cells are lysed.

-

-

IP-1 Detection: The concentration of accumulated IP-1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. This competitive immunoassay uses an anti-IP-1 antibody labeled with a fluorescent donor and an IP-1 analog labeled with a fluorescent acceptor.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of IP-1 produced. Data are normalized and fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Model: Adenine-Induced Secondary Hyperparathyroidism in Rats

This model mimics the pathophysiology of SHPT in CKD.

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Induction of CKD:

-

Rats are fed a diet containing 0.75% adenine for 2-4 weeks to induce chronic renal failure. Adenine metabolites precipitate in the renal tubules, causing inflammation, fibrosis, and impaired renal function.

-

A high phosphorus diet may be co-administered to exacerbate hyperphosphatemia and SHPT.

-

-

Treatment: Following the induction period, rats are administered Upacicalcet or vehicle via intravenous injection, typically three times a week to mimic the hemodialysis schedule.

-

Endpoint Analysis:

-

Blood samples are collected periodically to measure serum levels of intact PTH (iPTH), calcium, phosphorus, and creatinine.

-

At the end of the study, tissues such as the parathyroid glands, aorta, and bones are collected for histological and morphometric analysis to assess parathyroid hyperplasia, vascular calcification, and bone disorders.

-

Clinical Efficacy and Safety

Multiple clinical trials have demonstrated the efficacy and safety of Upacicalcet in hemodialysis patients with SHPT.

Phase 3 Placebo-Controlled Trial (NCT03801980)

This 24-week, randomized, double-blind study evaluated the efficacy and safety of Upacicalcet in Japanese hemodialysis patients.

| Endpoint | Upacicalcet (n=103) | Placebo (n=50) | p-value | Reference |

| Primary Endpoint | ||||

| Patients achieving mean serum iPTH 60-240 pg/mL at weeks 22-24 | 67% (69/103) | 8% (4/50) | <0.001 | |

| Secondary Endpoints (Change from Baseline) | ||||

| Serum iPTH | Significant decrease | No significant change | <0.001 | |

| Serum Corrected Calcium | Significant decrease | No significant change | <0.001 | |

| Serum Phosphorus | No significant change | No significant change | NS | |

| Safety | ||||

| Any Adverse Event | 85% | 72% | - | |

| Upper GI Adverse Events (Nausea, Vomiting) | Similar to placebo | Similar to Upacicalcet | - | |

| Serum Corrected Calcium <7.5 mg/dL | 2% | 0% | - |

Phase 2 Long-Term (52-Week) Open-Label Study

This study assessed the long-term efficacy and safety of Upacicalcet with intraindividual dose adjustments.

| Endpoint | Result | Reference |

| Primary Endpoint | ||

| Patients achieving serum iPTH 60-240 pg/mL at week 18 | 57.9% | |

| Long-Term Efficacy | ||

| Patients achieving serum iPTH 60-240 pg/mL at week 52 | 80.8% | |

| Safety | ||

| Any Adverse Event | 94.8% | |

| Adverse Drug Reactions | 20.7% | |

| Most Common ADR | Decreased corrected calcium |

Conclusion

Upacicalcet is a potent and effective CaSR agonist with a distinct pharmacological profile. Its mechanism as a positive allosteric modulator at the amino acid binding site of the CaSR translates to significant reductions in PTH levels in both preclinical models and clinical settings. Administered intravenously, Upacicalcet offers a favorable pharmacokinetic profile for hemodialysis patients, with no evidence of accumulation. Clinical trials have established its efficacy in achieving target iPTH levels and have demonstrated a good safety profile, with a low incidence of severe hypocalcemia and gastrointestinal side effects comparable to placebo. This comprehensive pharmacological profile supports Upacicalcet as a valuable therapeutic option for the management of secondary hyperparathyroidism in patients with chronic kidney disease on hemodialysis.

References

- 1. researchgate.net [researchgate.net]

- 2. upacicalcet | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

In Vitro Characterization of (Rac)-Upacicalcet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (Rac)-Upacicalcet, a novel calcimimetic agent. Upacicalcet is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis. This document details the experimental methodologies used to assess its pharmacological activity and summarizes key quantitative data.

Core Mechanism of Action

Upacicalcet enhances the sensitivity of the CaSR to extracellular calcium, thereby potentiating its activation at lower calcium concentrations. This allosteric modulation results in the inhibition of parathyroid hormone (PTH) secretion, a key therapeutic effect in the management of secondary hyperparathyroidism. Notably, Upacicalcet has been shown to bind to the amino acid binding site of the CaSR, a distinct site from other calcimimetics.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and its enantiomers. The data has been compiled from various in vitro studies.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | CaSR Agonist Activity | HEK-293T expressing hCaSR | EC50 | 10.8 nM |

Further detailed quantitative data on the individual enantiomers and binding affinities (Kd/Ki) were not available in a consolidated format in the reviewed literature. The provided EC50 value represents the concentration of this compound that elicits a half-maximal response in a functional assay assessing CaSR activation.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Cell Culture and Transfection

HEK-293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). For the expression of the human Calcium-Sensing Receptor (hCaSR), cells are transiently or stably transfected with an expression vector containing the full-length hCaSR cDNA using standard transfection reagents.

Radioligand Binding Assay

This assay is performed to determine the binding affinity of this compound to the CaSR.

Materials:

-

HEK-293T cells expressing hCaSR

-

[3H]-Upacicalcet (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 1 mM CaCl2, and 0.1% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Non-labeled this compound (for determining non-specific binding)

-

Scintillation cocktail

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Transfected cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in binding buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: Cell membranes are incubated with a fixed concentration of [3H]-Upacicalcet in the presence of increasing concentrations of non-labeled this compound. Total binding is determined in the absence of non-labeled compound, and non-specific binding is determined in the presence of a high concentration of non-labeled compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and the trapped radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The binding affinity (Ki or Kd) is determined by non-linear regression analysis of the competition binding data.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to potentiate CaSR-mediated increases in intracellular calcium.

Materials:

-

HEK-293T cells expressing hCaSR

-

Fluo-4 AM or a similar calcium-sensitive fluorescent dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

A fluorescent plate reader with an injection system

Procedure:

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to attach overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing Fluo-4 AM for 1 hour at 37°C.

-

Baseline Measurement: After incubation, the loading buffer is removed, and the cells are washed with assay buffer. A baseline fluorescence reading is taken.

-

Compound Addition and Measurement: this compound at various concentrations is added to the wells, and the fluorescence intensity is measured kinetically over time to detect changes in intracellular calcium levels.

-

Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is calculated. The EC50 value is determined by plotting the response against the log of the compound concentration.

Inositol Monophosphate (IP-1) Accumulation Assay

This assay measures the activation of the Gq/11 pathway downstream of CaSR activation.

Materials:

-

HEK-293T cells expressing hCaSR

-

IP-One HTRF Assay Kit (or similar)

-

Stimulation buffer containing LiCl

-

This compound

Procedure:

-

Cell Stimulation: Transfected cells are incubated with a stimulation buffer containing LiCl (to inhibit IP-1 degradation) and varying concentrations of this compound.

-

Cell Lysis: After the stimulation period, the cells are lysed.

-

HTRF Reaction: The cell lysate is then incubated with the HTRF reagents (IP-1-d2 and anti-IP-1-cryptate).

-

Signal Detection: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced.

-

Data Analysis: A standard curve is used to determine the concentration of IP-1 in the samples. The EC50 value for this compound-induced IP-1 accumulation is calculated.

Visualizations

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Caption: CaSR signaling pathway activated by this compound.

Experimental Workflow: In Vitro Characterization

The Discovery and Development of Novel Calcimimetic Agents: A Technical Guide

Introduction

Calcimimetics are a class of allosteric modulators that target the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR) crucial for maintaining calcium homeostasis.[1][2] By enhancing the sensitivity of the CaSR to extracellular calcium, these agents effectively reduce the secretion of parathyroid hormone (PTH), making them a cornerstone in the management of hyperparathyroidism, particularly secondary hyperparathyroidism in patients with chronic kidney disease.[3][4][5] This technical guide provides an in-depth overview of the discovery and development of novel calcimimetic agents, detailing their mechanism of action, key experimental protocols, and quantitative pharmacological data.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

The CaSR, predominantly expressed in the parathyroid glands and kidneys, is a class C GPCR that plays a pivotal role in regulating blood calcium levels. Unlike orthosteric agonists that bind to the same site as the endogenous ligand (calcium), calcimimetics are positive allosteric modulators (PAMs) that bind to a distinct site on the receptor. This binding event induces a conformational change in the CaSR, increasing its affinity for extracellular calcium. Consequently, the receptor is activated at lower calcium concentrations, leading to the inhibition of PTH synthesis and secretion.

Key Calcimimetic Agents: A Comparative Overview

The development of calcimimetics has evolved through several generations, starting with the first-in-class agent, Cinacalcet. Subsequent research has led to the development of novel agents with improved pharmacokinetic and pharmacodynamic profiles.

| Agent | Chemical Class | Administration | In Vitro Potency (EC50/IC50) | Key Characteristics |

| Cinacalcet | Phenylalkylamine | Oral | EC50: 51 nM (intracellular Ca2+ increase in HEK293 cells expressing hCaSR); IC50: 28 nM (PTH secretion inhibition in bovine parathyroid cells) | First-in-class approved calcimimetic. |

| Etelcalcetide | Synthetic Peptide | Intravenous | Activates CaSR in the presence or absence of physiological extracellular calcium. | A second-generation agent administered intravenously, offering an alternative for patients with adherence issues to oral medication. |

| Evocalcet | Naphthylethylamine | Oral | EC50: 92.7 nM (intracellular Ca2+ increase in hCaR-HEK293 cells) | A novel oral calcimimetic with potentially fewer gastrointestinal side effects compared to Cinacalcet. |

| Upacicalcet | Small Molecule | Intravenous | Activates hCaSR in a Ca2+-dependent manner. | An injectable calcimimetic that has shown a dose-dependent reduction in serum iPTH levels. |

| LNP1892 | Small Molecule | Oral | Demonstrates robust and dose-dependent efficacy in reducing plasma PTH levels in preclinical models. | A precision calcimimetic developed through systematic optimization of Cinacalcet. |

Experimental Protocols

The discovery and characterization of novel calcimimetic agents rely on a series of robust in vitro and cellular assays. The following are detailed protocols for two key experiments: the intracellular calcium mobilization assay and the in vitro PTH secretion assay.

Intracellular Calcium Mobilization Assay

This assay is a primary screening method to identify compounds that modulate CaSR activity by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are cultured in a suitable growth medium.

-

Cells are seeded into black, clear-bottom 96-well or 384-well microplates at a density of 40,000 to 80,000 cells/well for 96-well plates or 10,000 to 20,000 cells/well for 384-well plates and incubated overnight to allow for cell attachment.

2. Dye Loading:

-

The growth medium is removed, and the cells are washed with a Hanks' Balanced Salt Solution (HBSS) or a similar buffer.

-

A dye-loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the assay buffer.

-

The dye-loading solution is added to each well, and the plate is incubated for 1 hour at 37°C, followed by a 15 to 30-minute incubation at room temperature to allow for de-esterification of the dye.

3. Compound Addition and Fluorescence Measurement:

-

Test compounds (calcimimetic agents) are prepared at various concentrations in the assay buffer.

-

The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation).

-

Baseline fluorescence is measured before the addition of the compounds.

-

The test compounds are automatically injected into the wells, and the fluorescence intensity is monitored in real-time at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

4. Data Analysis:

-

The change in fluorescence intensity reflects the increase in intracellular calcium concentration upon CaSR activation.

-

The data is typically analyzed by calculating the peak fluorescence response or the area under the curve.

-

Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compounds.

In Vitro PTH Secretion Assay

This functional assay directly measures the inhibitory effect of calcimimetic agents on PTH secretion from parathyroid cells.

1. Isolation of Primary Bovine Parathyroid Cells:

-

Fresh bovine parathyroid glands are obtained and minced into small pieces.

-

The tissue is digested using a solution containing collagenase and DNase I for 1 hour at 37°C with gentle agitation.

-

The resulting cell suspension is filtered and centrifuged at a low speed to separate the parathyroid cells from other cell types.

-

The isolated cells are resuspended in a culture medium.

2. Cell Culture and Treatment:

-

The primary parathyroid cells are plated in multi-well plates and allowed to recover.

-

The cells are then incubated with varying concentrations of the test calcimimetic agents in the presence of a fixed extracellular calcium concentration.

-

A vehicle control (without the test compound) is included.

-

The incubation is carried out for a defined period (e.g., 2-4 hours) at 37°C.

3. Sample Collection and PTH Measurement:

-

After the incubation period, the cell culture supernatant is collected from each well.

-

The concentration of PTH in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit specific for bovine PTH.

4. Data Analysis:

-

The measured PTH concentrations are normalized to the total protein content or cell number in each well.

-

The percentage of PTH secretion inhibition is calculated relative to the vehicle control.

-

Dose-response curves are constructed, and IC50 values are determined to assess the inhibitory potency of the calcimimetic agents.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the CaSR signaling pathway and a typical experimental workflow for the discovery of novel calcimimetic agents.

Caption: A diagram of the Calcium-Sensing Receptor (CaSR) signaling pathway.

References

- 1. Preparation of viable isolated bovine parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Mechanisms of (Rac)-Upacicalcet in Parathyroid Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Upacicalcet is a novel, second-generation calcimimetic agent administered intravenously for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1][2] SHPT is a common and serious complication of CKD, characterized by elevated parathyroid hormone (PTH) levels, which can lead to mineral and bone disorders, vascular calcification, and cardiovascular disease.[1][3] Upacicalcet acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on parathyroid cells, effectively suppressing the synthesis and secretion of PTH.[4] This technical guide provides an in-depth overview of the cellular effects of Upacicalcet on parathyroid cells, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.

Core Mechanism of Action: Targeting the Calcium-Sensing Receptor

The primary cellular target of Upacicalcet is the calcium-sensing receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.

1. The Calcium-Sensing Receptor (CaSR) in Parathyroid Cells: The CaSR on the surface of parathyroid chief cells detects fluctuations in extracellular calcium (Ca²⁺) levels. When Ca²⁺ levels are high, Ca²⁺ binds to and activates the CaSR, initiating intracellular signaling cascades that inhibit the synthesis and release of PTH. Conversely, low Ca²⁺ levels lead to CaSR inactivation and a subsequent increase in PTH secretion.

2. Upacicalcet as a Positive Allosteric Modulator: Upacicalcet is a positive allosteric modulator of the CaSR. This means it does not directly compete with calcium for the primary binding site but instead binds to a distinct, allosteric site on the receptor. This binding event enhances the sensitivity of the CaSR to extracellular calcium. Consequently, the receptor is activated at lower calcium concentrations than would normally be required, leading to a potent and sustained suppression of PTH secretion.

Research has revealed that Upacicalcet's binding site differs from first-generation calcimimetics. It specifically targets the amino acid binding site within the CaSR's Venus flytrap domain. This unique binding mode may contribute to its distinct pharmacological profile and could be beneficial for patients who do not respond adequately to conventional therapies.

Signaling Pathway of Upacicalcet-Mediated CaSR Activation

Upon binding of Upacicalcet and extracellular Ca²⁺, the CaSR undergoes a conformational change that activates intracellular G-proteins, primarily Gαq/11 and Gαi/o.

-

Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key signal for inhibiting PTH exocytosis.

-

Gαi/o Pathway: Activation of the Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels further contribute to the reduction of PTH secretion.

The diagram below illustrates this signaling cascade.

Caption: Upacicalcet enhances CaSR sensitivity, activating G-proteins to suppress PTH secretion.

Quantitative Data on Cellular and Clinical Effects

Clinical and preclinical studies have provided robust quantitative data on the efficacy of Upacicalcet.

Table 1: Efficacy of Upacicalcet in Hemodialysis Patients with SHPT (Phase 3 Clinical Trial)

Data from a 24-week, randomized, double-blind, placebo-controlled study.

| Parameter | Upacicalcet Group (n=103) | Placebo Group (n=50) |

| Primary Outcome | ||

| % Patients Achieving Target iPTH (60–240 pg/mL) | 67% | 8% |

| Secondary Outcomes (Changes from Baseline) | ||

| Serum Fibroblast Growth Factor-23 (FGF-23) | Decrease | - |

| Serum Bone-Specific Alkaline Phosphatase (BAP) | Decrease | - |

| Serum Tartrate-Resistant Acid Phosphatase 5b (TRACP-5b) | Decrease | - |

| Safety Outcomes | ||

| Serum Corrected Calcium <7.5 mg/dL | 2% | 0% |

| Upper Gastrointestinal Adverse Events (Nausea, Vomiting) | Similar incidence to placebo | Similar incidence to Upacicalcet |

Table 2: Long-Term Efficacy of Upacicalcet (52-Week Open-Label Study)

Data from a 52-week, multicenter, open-label study in Japanese hemodialysis patients.

| Parameter | Result at 52 Weeks |

| % Patients Achieving Target iPTH (60–240 pg/mL) | 94.2% |

| Serum Corrected Calcium Levels | Well-controlled |

| Serum Phosphorus Levels | Well-controlled |

| Parathyroid Gland Volume | Decreased |

| Symptomatic Hypocalcemia | Not observed |

| Gastrointestinal Symptoms Requiring Dose Reduction | Not observed |

Table 3: Preclinical and Phase I Pharmacodynamic Data

| Study Type | Model | Key Finding | Reference |

| In Vivo | Adenine-induced CKD rat model | Repeated administration significantly reduced serum iPTH, inhibited parathyroid hyperplasia, and suppressed ectopic calcification without causing significant hypocalcemia. | |

| Phase I | Healthy adult participants | Serum iPTH levels decreased in a dose-dependent manner within 10 minutes of administration. The half-life was approximately 1–2 hours. | |

| In Vitro | HEK-293T cells expressing human CaSR | Upacicalcet activated CaSR in a manner dependent on extracellular Ca²⁺ concentration. |

Experimental Protocols and Methodologies

The characterization of Upacicalcet's effects involves a range of in vitro and in vivo experimental procedures.

In Vitro CaSR Agonist Activity Assay

This assay is crucial for determining the potency and efficacy of a calcimimetic agent at the molecular level.

-

Objective: To measure the ability of Upacicalcet to activate the human CaSR.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal calf serum and antibiotics.

-

Transfection: The HEK-293T cells are transiently transfected with a plasmid vector encoding the human CaSR.

-

Treatment: The transfected cells are incubated with varying concentrations of Upacicalcet in the presence of a fixed physiological concentration of extracellular calcium.

-

Measurement of Downstream Signaling: CaSR activation via the Gαq/11 pathway leads to the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃. The concentration of IP₁ is quantified using a commercially available assay kit, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The dose-response relationship is plotted, and the EC₅₀ (half-maximal effective concentration) value is calculated to determine the potency of Upacicalcet.

-

In Vivo Efficacy Study in an Animal Model of SHPT

Animal models are essential for evaluating the physiological effects of the drug on PTH secretion, mineral metabolism, and bone health.

-

Objective: To assess the long-term efficacy of Upacicalcet in reducing PTH and preventing SHPT-related complications in a rat model of CKD.

-

Methodology:

-

Induction of CKD: Chronic kidney disease and SHPT are induced in rats by feeding them a diet containing adenine, which causes renal failure.

-

Drug Administration: The CKD model rats are treated with repeated intravenous administrations of Upacicalcet or a vehicle control over several weeks.

-

Blood Sample Collection: Blood samples are collected periodically to measure serum levels of intact PTH (iPTH), calcium, and phosphorus using ELISA or radioimmunoassay (RIA) kits.

-

Histological Analysis: At the end of the study, tissues such as the parathyroid glands, aorta, and bones are collected. Parathyroid glands are weighed and analyzed for cell proliferation markers (e.g., Ki-67) to assess hyperplasia. Aortic tissue is stained (e.g., with von Kossa stain) to evaluate vascular calcification. Bone morphometry is analyzed to assess bone disorders.

-

Data Analysis: Biochemical and histological parameters are statistically compared between the Upacicalcet-treated and control groups.

-

Workflow for a Phase 3 Clinical Trial

The diagram below outlines the typical workflow for a clinical trial designed to evaluate the efficacy and safety of Upacicalcet in hemodialysis patients.

Caption: Workflow of a randomized controlled trial for Upacicalcet in SHPT patients.

Conclusion

This compound is a potent and effective calcimimetic that exerts its therapeutic effect by directly targeting the calcium-sensing receptor on parathyroid cells. By acting as a positive allosteric modulator, it enhances the receptor's sensitivity to extracellular calcium, leading to the activation of Gαq/11 and Gαi signaling pathways. This cascade results in a rapid, dose-dependent suppression of PTH secretion. Preclinical and extensive clinical data demonstrate that this mechanism translates into effective long-term control of SHPT, reduction of parathyroid gland hyperplasia, and suppression of bone turnover markers, with a favorable safety profile, particularly concerning hypocalcemia and gastrointestinal side effects. The unique binding site and intravenous administration of Upacicalcet position it as a valuable therapeutic option in the management of secondary hyperparathyroidism in the hemodialysis population.

References

- 1. What is the mechanism of Upacicalcet Sodium Hydrate? [synapse.patsnap.com]

- 2. Efficacy and Safety of Upacicalcet in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent Upacicalcet in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Upacicalcet: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Upacicalcet is a calcimimetic agent investigated for its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development from preclinical research to formulation and clinical use. This technical guide provides a comprehensive overview of the essential experimental protocols and data interpretation necessary to establish a robust solubility and stability profile for this compound. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies, expected data formats, and critical considerations based on established pharmaceutical sciences principles and regulatory guidelines.

This compound: An Overview

This compound belongs to the class of drugs known as calcimimetics, which modulate the activity of the calcium-sensing receptor (CaSR).[1][2][3] These agents are crucial in managing disorders related to parathyroid hormone secretion.[1][2] The chemical structure of Upacicalcet is (2S)-2-amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid. As a small molecule, its solubility and stability are key determinants of its biopharmaceutical properties, influencing everything from its formulation possibilities to its in vivo performance.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) like this compound is a critical factor that affects its absorption and bioavailability. A comprehensive solubility profile is therefore essential.

Experimental Protocols for Solubility Determination

2.1.1. Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method determines the saturation concentration of a compound in a specific solvent system at equilibrium.

-

Principle: An excess of the solid this compound is suspended in a solvent of interest (e.g., water, buffers of various pH, biorelevant media) and agitated at a constant temperature until equilibrium is reached.

-

Methodology:

-

Add an excess amount of this compound powder to a series of vials containing the desired solvents.

-

Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C and 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to permit the sedimentation of undissolved solids.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Analyze the concentration of this compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Presentation: The results should be presented in a tabular format, clearly indicating the solvent, pH, temperature, and the measured solubility in units such as mg/mL or µg/mL.

2.1.2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

-

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the point at which precipitation occurs is measured, often by turbidimetry.

-

Methodology:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

In a multi-well plate, serially dilute the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Monitor the plate for the appearance of turbidity (precipitation) using a nephelometer or a plate reader capable of measuring light scattering.

-

The concentration at which precipitation is first observed is reported as the kinetic solubility.

-

-

Data Presentation: Data is typically presented in a table showing the kinetic solubility in µM or µg/mL for the tested buffer systems.

Expected Solubility Data

The following table illustrates how solubility data for this compound could be structured. Note: The values presented are hypothetical and for illustrative purposes only.

| Solvent System | pH | Temperature (°C) | Thermodynamic Solubility (mg/mL) |

| Purified Water | ~7.0 | 25 | [Hypothetical Value] |

| 0.1 N HCl | 1.2 | 37 | [Hypothetical Value] |

| Phosphate Buffer | 6.8 | 37 | [Hypothetical Value] |

| Phosphate Buffer | 7.4 | 37 | [Hypothetical Value] |

| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | 37 | [Hypothetical Value] |

| FeSSIF (Fed State Simulated Intestinal Fluid) | 5.0 | 37 | [Hypothetical Value] |

Visualization of Solubility Determination Workflow

Caption: Workflow for Thermodynamic and Kinetic Solubility Assays.

Stability Profile

A comprehensive stability profile is crucial to ensure the safety, efficacy, and quality of a drug substance. Stability testing for this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols for Stability Assessment

3.1.1. Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.

-

Principle: The drug substance is subjected to stress conditions that are more severe than accelerated stability testing conditions.

-

Methodology:

-

Acid/Base Hydrolysis: this compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated (e.g., 60°C) for a defined period.

-

Oxidation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: this compound is exposed to dry heat (e.g., 80°C) in a solid state.

-

Photostability: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Analysis: Samples from each stress condition are analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

3.1.2. Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.

-

Methodology:

-

This compound is stored under various temperature and humidity conditions as specified by ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).

-

Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyzed for appearance, assay, purity, and degradation products.

-

-

Data Presentation: The results are compiled in a stability summary table.

Expected Stability Data

The following table illustrates a potential format for presenting forced degradation data. Note: The values and degradation products are hypothetical.

| Stress Condition | Time | Temperature | Assay (% Remaining) | Major Degradants (% Area) |

| 0.1 N HCl | 24 h | 60°C | [Hypothetical Value] | [Hypothetical Degradant A, B] |

| 0.1 N NaOH | 8 h | 60°C | [Hypothetical Value] | [Hypothetical Degradant C] |

| 3% H₂O₂ | 24 h | RT | [Hypothetical Value] | [Hypothetical Degradant D, E] |

| Dry Heat | 48 h | 80°C | [Hypothetical Value] | [Hypothetical Degradant F] |

| Photolytic | 7 days | RT | [Hypothetical Value] | [Hypothetical Degradant G] |

Visualization of Stability Testing Workflow

Caption: Workflow for Stability Assessment of a Drug Substance.

Signaling Pathway of Calcimimetics

Upacicalcet, as a calcimimetic, acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) on the parathyroid gland. This modulation enhances the sensitivity of the receptor to extracellular calcium, leading to a downstream signaling cascade that inhibits the synthesis and secretion of parathyroid hormone (PTH).

Caption: Simplified Signaling Pathway of Upacicalcet at the CaSR.

Conclusion

While specific public data on the solubility and stability of this compound is limited, this guide provides a robust framework for the systematic evaluation of these critical physicochemical properties. Adherence to the outlined experimental protocols and data presentation standards will ensure a comprehensive understanding of this compound's characteristics, which is indispensable for its formulation development and regulatory submission. The provided workflows and pathway diagrams serve as visual aids to conceptualize the necessary experimental and biological processes. Future research and publications will be essential to populate the illustrative data tables with concrete experimental values for this compound.

References

Methodological & Application

(Rac)-Upacicalcet: Application Notes and Protocols for In Vivo Research

(Rac)-Upacicalcet is a novel, second-generation calcimimetic agent designed for the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis. As the racemate of Upacicalcet, it acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][2][3][4] By enhancing the sensitivity of the CaSR to extracellular calcium, Upacicalcet effectively suppresses the excessive secretion of parathyroid hormone (PTH), a key driver of mineral and bone disorders in CKD.[5]

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies of this compound, targeting researchers, scientists, and professionals in drug development. The information is compiled from preclinical animal studies and human clinical trials to facilitate further investigation into this therapeutic agent.

Mechanism of Action

Upacicalcet is a non-peptide calcimimetic that allosterically modulates the CaSR. This receptor plays a pivotal role in maintaining calcium homeostasis. In SHPT, the parathyroid glands become less sensitive to circulating calcium, leading to elevated PTH levels. Upacicalcet binds to the CaSR, increasing its sensitivity to extracellular calcium. This heightened sensitivity restores the negative feedback loop, resulting in a dose-dependent reduction in PTH secretion.

Preclinical In Vivo Studies: Adenine-Induced SHPT Rat Model

A commonly utilized animal model for studying SHPT in the context of CKD involves the administration of adenine to induce renal failure in rats. This model effectively mimics the pathophysiology of SHPT observed in humans.

Experimental Protocol

-

Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Age: 5 weeks at the start of the study.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.

-

-

Induction of Chronic Kidney Disease and Secondary Hyperparathyroidism:

-

Administer a diet containing 0.75% adenine for 4 weeks to induce renal failure and subsequent SHPT.

-

Monitor animal health and body weight regularly.

-

-

Drug Administration:

-

Following the 4-week adenine diet, divide the rats into treatment and control groups.

-

Administer Upacicalcet intravenously at doses of 0.2 mg/kg and 1 mg/kg.

-

The control group receives a vehicle solution.

-

Administer the treatment repeatedly as per the study design.

-

-

Sample Collection and Analysis:

-

Collect blood samples at baseline and at specified time points after drug administration (e.g., 7 days).

-

Measure serum levels of intact parathyroid hormone (iPTH), calcium, and phosphorus.

-

At the end of the study, euthanize the animals and collect tissues (parathyroid glands, aorta, heart, kidneys, and bones) for further analysis.

-

Assess parathyroid gland weight and hyperplasia.

-

Analyze ectopic calcification in the thoracic aorta, kidney, and heart.

-

Evaluate bone morphometry, including cortical porosity and fibrosis.

-

Quantitative Data from Preclinical Studies

| Parameter | CKD-Control Rats | Upacicalcet (0.2 mg/kg) | Upacicalcet (1 mg/kg) |

| Serum iPTH | Significantly elevated | Significantly lower than CKD-control | Significantly lower than CKD-control |

| Serum Calcium | No significant change | Not significantly affected | Not significantly affected |

| Serum Phosphorus | No significant change | Not significantly affected | Not significantly affected |

| Parathyroid Gland | Hyperplasia observed | Inhibition of hyperplasia | Inhibition of hyperplasia |

| Ectopic Calcification | Present | Suppressed | Suppressed |

| Cortical Bone | Increased pore formation | Suppressed pore formation | Suppressed pore formation |

Data summarized from a study using a rat model of adenine-induced renal failure.

Clinical Trials in Hemodialysis Patients

Upacicalcet has been evaluated in several clinical trials involving adult patients with SHPT undergoing hemodialysis.

Representative Phase 3 Clinical Trial Protocol

-

Study Population:

-

Adult patients with end-stage kidney disease on in-center hemodialysis three times weekly.

-

Diagnosed with SHPT, typically with iPTH values of 450 pg/mL or greater.

-

-

Study Design:

-

Randomized, double-blind, placebo-controlled trial.

-

Patients are randomized (e.g., 2:1 ratio) to receive either Upacicalcet or a placebo.

-

The treatment period can last for several weeks (e.g., 24-27 weeks), potentially followed by an open-label extension phase.

-

-

Drug Administration and Dose Titration:

-

Upacicalcet is administered as a bolus intravenous injection at the end of each hemodialysis session.

-

The starting dose is typically 25 µg or 50 µg, depending on the baseline serum corrected calcium (cCa) level. A starting dose of 50 µg is used if cCa is 9.0 mg/dL or greater, and 25 µg if cCa is below 9.0 mg/dL.

-

Doses are titrated based on iPTH and serum cCa levels, with dose steps ranging from 25 to 300 µg, to maintain iPTH in the target range (e.g., 150-300 pg/mL).

-

-

Efficacy and Safety Assessments:

-

The primary efficacy endpoint is often the proportion of patients achieving a ≥30% reduction in mean iPTH from baseline.

-

Secondary endpoints may include changes in serum calcium and phosphate levels.

-

Safety is monitored through the recording of adverse events, laboratory tests (including serum calcium), and electrocardiograms.

-

Quantitative Data from a Phase 3 Clinical Trial

| Parameter | Placebo Group | Upacicalcet Group |

| Patients achieving ≥30% reduction in mean iPTH | 8.0% | 80.6% |

| Upper gastrointestinal adverse drug reactions | 6.0% (3 out of 50 patients) | 1.9% (2 out of 103 patients) |

| Incidence of serum calcium < 7.5 mg/dL | 0 events | 2 events (1.9%) |

Data from a randomized, double-blind, placebo-controlled phase 3 study in hemodialysis patients with SHPT.

Pharmacokinetics

Pharmacokinetic studies in healthy adults have shown that plasma concentrations of Upacicalcet increase in a dose-dependent manner. The drug is rapidly cleared from the plasma with a half-life of approximately 1-2 hours, and the primary route of excretion is via urine. In patients undergoing hemodialysis, Upacicalcet is effectively removed by dialysis and does not accumulate in the body with repeated administration.

Safety and Tolerability

In clinical trials, Upacicalcet has been generally well-tolerated. The most common adverse events are gastrointestinal in nature, though their incidence has been reported to be low. Hypocalcemia is a potential side effect of calcimimetics, and serum calcium levels should be monitored during treatment.

References

- 1. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Upacicalcet Sodium Hydrate? [synapse.patsnap.com]

Application Notes and Protocols for Upacicalcet Testing in an Adenine-Induced Secondary Hyperparathyroidism (SHPT) Rat Model

For Researchers, Scientists, and Drug Development Professionals

Introduction